molecular formula C11H12N2O2 B6141901 6-methyl-3-phenyl-1,3-diazinane-2,4-dione CAS No. 85606-75-3

6-methyl-3-phenyl-1,3-diazinane-2,4-dione

Cat. No. B6141901
CAS RN: 85606-75-3
M. Wt: 204.22 g/mol
InChI Key: HDAHEYLQMRSNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-3-phenyl-1,3-diazinane-2,4-dione (6MPPD) is an organic compound that is widely used in the synthesis of other compounds, as well as in various scientific research applications. It is a colorless solid with a melting point of 135-140°C, and is soluble in most organic solvents. 6MPPD is an important compound for the synthesis of other compounds and for scientific research, as it is relatively stable and has a wide range of applications.

Scientific Research Applications

6-methyl-3-phenyl-1,3-diazinane-2,4-dione is widely used in scientific research applications due to its stability and wide range of applications. It is used in enzymatic assays and in the synthesis of other compounds. It is also used in the synthesis of drugs, such as anti-cancer drugs, antiviral drugs, and anti-inflammatory drugs. In addition, 6-methyl-3-phenyl-1,3-diazinane-2,4-dione is used in the synthesis of fluorescent dyes, which are used in imaging techniques.

Mechanism of Action

The mechanism of action of 6-methyl-3-phenyl-1,3-diazinane-2,4-dione is not fully understood. However, it is known that 6-methyl-3-phenyl-1,3-diazinane-2,4-dione can inhibit the activity of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, it is believed that 6-methyl-3-phenyl-1,3-diazinane-2,4-dione can interact with proteins and other molecules, which can lead to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-methyl-3-phenyl-1,3-diazinane-2,4-dione are not fully understood. However, it is known that 6-methyl-3-phenyl-1,3-diazinane-2,4-dione can inhibit the activity of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 6-methyl-3-phenyl-1,3-diazinane-2,4-dione can interact with proteins and other molecules, which can lead to changes in their structure and function.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-methyl-3-phenyl-1,3-diazinane-2,4-dione in laboratory experiments is its stability, which makes it suitable for a wide range of applications. In addition, 6-methyl-3-phenyl-1,3-diazinane-2,4-dione is relatively easy to synthesize and is relatively inexpensive. However, 6-methyl-3-phenyl-1,3-diazinane-2,4-dione can be toxic if inhaled or ingested, and should be handled with care. In addition, 6-methyl-3-phenyl-1,3-diazinane-2,4-dione can be toxic to aquatic organisms and should not be released into the environment.

Future Directions

There are many potential future directions for the use of 6-methyl-3-phenyl-1,3-diazinane-2,4-dione in scientific research. For example, it could be further studied to determine its effects on enzymes, proteins, and other molecules. Additionally, 6-methyl-3-phenyl-1,3-diazinane-2,4-dione could be used in the synthesis of novel drugs, such as anti-cancer drugs, antiviral drugs, and anti-inflammatory drugs. In addition, 6-methyl-3-phenyl-1,3-diazinane-2,4-dione could be used to synthesize fluorescent dyes for imaging techniques. Finally, 6-methyl-3-phenyl-1,3-diazinane-2,4-dione could be further studied to determine its effects on the environment and its potential toxicity.

Synthesis Methods

6-methyl-3-phenyl-1,3-diazinane-2,4-dione can be synthesized from the reaction of 3-phenyl-1,3-diazinane-2,4-dione (PPD) with 6-chloro-1-methyl-1,3-diazinane-2,4-dione (CMD). This reaction is usually performed in the presence of a base, such as sodium hydroxide, to catalyze the reaction. The reaction is relatively simple and can be performed in a laboratory setting.

properties

IUPAC Name

6-methyl-3-phenyl-1,3-diazinane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-7-10(14)13(11(15)12-8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAHEYLQMRSNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501305466
Record name 6-Methyl-3-phenyldihydrouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3-phenyl-1,3-diazinane-2,4-dione

CAS RN

85606-75-3
Record name 6-Methyl-3-phenyldihydrouracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85606-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-3-phenyldihydrouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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